N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

BTK inhibition B-cell receptor signaling Kinase inhibitor

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 391867-35-9) is a synthetic small molecule characterized by a benzo[d]thiazole core bearing a 2-methylthio (-SCH₃) substituent, linked via a carboxamide bridge at the 6-position to a 5-nitrobenzo[b]thiophene-2-carbonyl moiety. Its molecular formula is C₁₇H₁₁N₃O₃S₃ (MW 401.47).

Molecular Formula C17H11N3O3S3
Molecular Weight 401.47
CAS No. 391867-35-9
Cat. No. B2722306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
CAS391867-35-9
Molecular FormulaC17H11N3O3S3
Molecular Weight401.47
Structural Identifiers
SMILESCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O3S3/c1-24-17-19-12-4-2-10(8-14(12)26-17)18-16(21)15-7-9-6-11(20(22)23)3-5-13(9)25-15/h2-8H,1H3,(H,18,21)
InChIKeyWWNOYMKMNDBNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 391867-35-9): A Bis-Heterocyclic Carboxamide for Targeted Kinase Probe Research


N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 391867-35-9) is a synthetic small molecule characterized by a benzo[d]thiazole core bearing a 2-methylthio (-SCH₃) substituent, linked via a carboxamide bridge at the 6-position to a 5-nitrobenzo[b]thiophene-2-carbonyl moiety. Its molecular formula is C₁₇H₁₁N₃O₃S₃ (MW 401.47) . This compound belongs to the broader class of bis-heterocyclic carboxamides that merge benzothiazole and benzothiophene pharmacophores. Data from the BindingDB repository record this compound with an IC₅₀ of 1 nM against Bruton's Tyrosine Kinase (BTK) in a biochemical enzyme assay [1]. Additionally, the Therapeutic Target Database (TTD) annotates this compound as a PDK1 (pyruvate dehydrogenase kinase 1) inhibitor, referenced to patent literature disclosing thiazole carboxamide derivatives as PDK1 modulators [2].

Why Generic Substitution of N-(2-(Methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide Fails: Structural Specificity Drives Target Engagement


Simple in-class substitution among benzothiazole-benzothiophene carboxamides is not scientifically valid because small structural perturbations produce large functional consequences. The 2-methylthio (-SCH₃) group on the benzothiazole ring is not merely a spectator substituent; in analogous benzo[d]thiazole systems, the methylthio group participates in nucleophilic displacement, modulates electronic density at the thiazole C2 position, and can be oxidized to sulfoxide or sulfone derivatives with altered biological profiles . Removing this group—as in the des-methylthio analog N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 899732-68-4)—eliminates these chemical handles entirely. Furthermore, the 5-nitro substitution on the benzo[b]thiophene ring is non-interchangeable with other positions; Table 1 in a related study shows that 5-nitrobenzo[b]thiophene-containing compounds exhibit distinct cytotoxicity profiles (e.g., compound 6a: IC₅₀ = 15.28 µM in HT-29, 2.566 µM in A549) that differ markedly from phenyl or 4-methylphenyl analogs [1]. These structural features collectively determine both target affinity and off-target liability; therefore, procurement decisions must be compound-specific rather than class-based.

Quantitative Differentiation Evidence for CAS 391867-35-9: Potency, Structural Selectivity, and Multi-Target Profile


BTK Biochemical Inhibition Potency: CAS 391867-35-9 vs. Clinically-Stage BTK inhibitors

The target compound, as recorded in BindingDB (Monomer ID 658441), exhibits an IC₅₀ of 1 nM against recombinant human BTK in a biochemical enzyme assay, placing it in the low-nanomolar potency range [1]. For context, the clinically approved irreversible BTK inhibitor ibrutinib has a reported biochemical IC₅₀ of 0.5 nM against BTK [2], while GDC-0834, a reversible BTK inhibitor, shows IC₅₀ values of 5.9 nM (biochemical) and 6.4 nM (cellular) [3]. This positions CAS 391867-35-9 within approximately 2-fold of ibrutinib and approximately 6-fold more potent than GDC-0834 in biochemical assays. However, this is a cross-study comparison conducted under different assay conditions, and direct head-to-head data with identical protocols are not publicly available. The BindingDB entry links the compound to US Patent US20240083900 as Example 99, suggesting it was characterized alongside other BTK inhibitor candidates within a unified screening cascade, though the full patent text does not explicitly name this compound in the disclosed examples.

BTK inhibition B-cell receptor signaling Kinase inhibitor Irreversible inhibitor

PDK1 Inhibition: A Second Pharmacological Axis Differentiating CAS 391867-35-9 from BTK-Selective Comparators

The Therapeutic Target Database (TTD) and DrugMap annotate this compound (as 'Thiazole carboxamide derivative 6') as an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1/PDHK1), referencing patent WO2012036974 and publication PMID25684022 [1]. WO2012036974 discloses thiazole carboxamide derivatives of Formula (I) as PDK1 inhibitors useful for inhibiting cancer cell proliferation [2]. While the exact IC₅₀ of CAS 391867-35-9 against PDK1 is not publicly disclosed in the available database entries, related thiazole carboxamide derivatives in BindingDB show PDK1 IC₅₀ values as low as 13 nM [3]. This dual-target annotation (BTK + PDK1) is a distinctive feature: clinical BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib are not known to significantly inhibit PDK1. The presence of both the 2-methylthio-benzothiazole and 5-nitro-benzothiophene moieties may contribute to this polypharmacology, as PDK1 inhibitors in the patent literature frequently incorporate thiazole carboxamide scaffolds.

PDK1 inhibition Metabolic kinase Cancer metabolism Dual-target inhibitor

Chemical Reactivity Differentiation: The 2-Methylthio Group Enables Synthetic Diversification Unavailable in Des-Methylthio Analogs

The 2-methylthio (-SCH₃) substituent on the benzothiazole ring of CAS 391867-35-9 provides a unique chemical handle absent in the closest structural analog, N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 899732-68-4; MW 355.4, C₁₆H₉N₃O₃S₂) . The methylthio group can undergo controlled oxidation to yield sulfoxide (-S(O)CH₃) or sulfone (-S(O)₂CH₃) derivatives, enabling systematic exploration of how sulfur oxidation state modulates target potency, solubility, and metabolic stability . In analogous 2-(methylthio)benzo[d]thiazole systems, sulfone derivatives have demonstrated enhanced antimicrobial activity compared to parent thioether compounds . Additionally, the methylthio group can serve as a leaving group in nucleophilic displacement reactions, providing a route to 2-substituted analogs via late-stage diversification—a synthetic entry point unavailable to the des-methylthio analog . The molecular weight difference (401.47 vs. 355.4) and the added sulfur atom also alter LogP and polar surface area, impacting both physicochemical properties and potential off-target binding profiles.

Synthetic chemistry Prodrug design Sulfoxide/sulfone oxidation Structure-activity relationship

Antiproliferative Activity Class Benchmarking: 5-Nitrobenzo[b]thiophene Moiety Confers Enhanced Cytotoxicity Relative to Phenyl and Methylphenyl Analogs

While direct cytotoxicity data for CAS 391867-35-9 are not publicly available in peer-reviewed literature, the broader structure-activity relationship of the 5-nitrobenzo[b]thiophene-2-carboxamide class provides informative benchmarks. In a recent study of benzothiophene-carboxamide derivatives, compound 6a (bearing 4-Cl and 5-nitrobenzo[b]thiophene substituents) exhibited IC₅₀ values of 15.28 µM against HT-29 colorectal cancer cells and 2.566 µM against A549 lung cancer cells [1]. Critically, replacement of the 5-nitrobenzo[b]thiophene moiety with a phenyl group (compound 6c) resulted in marked potency loss: IC₅₀ = 95.66 µM (HT-29) and 161.4 µM (A549)—representing a 6.3-fold and 63-fold decrease, respectively [1]. Similarly, replacement with a 4-methylphenyl group (compound 6b) yielded IC₅₀ values of 55.66 µM (HT-29) and 17.05 µM (A549) [1]. The reference drug sorafenib showed IC₅₀ values of 14.01 µM (HT-29) and 2.913 µM (A549) in the same assay [1]. This class-level evidence demonstrates that the 5-nitrobenzo[b]thiophene moiety is a critical pharmacophoric element for antiproliferative activity, and compounds lacking this feature should not be considered functionally interchangeable.

Anticancer screening Cytotoxicity Colorectal cancer Lung cancer SAR analysis

Purity and Physical Form Specification for CAS 391867-35-9 vs. Closest Vendor-Listed Analog

From a procurement standpoint, CAS 391867-35-9 is commercially available with a vendor-specified purity of ≥95% (Catalog Number: CM988021, CheMenu), with a molecular weight of 401.47 g/mol . The closest available comparator compound available from the same vendor class, N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide (CAS 899732-68-4), has a molecular weight of 355.4 g/mol and a different heteroatom count (C₁₆H₉N₃O₃S₂ vs. C₁₇H₁₁N₃O₃S₃ for the target compound) . The presence of three sulfur atoms in CAS 391867-35-9 (vs. two in CAS 899732-68-4) is confirmed by the SMILES string: CSC1=NC2=CC=C(NC(=O)C3=CC4=CC(=CC=C4S3)[N+]([O-])=O)C=C2S1 . This additional sulfur atom, residing in the 2-methylthio group, is chemically distinguishable by NMR (characteristic -SCH₃ singlet at δ ~2.6-2.8 ppm) and mass spectrometry (molecular ion cluster with distinctive ³⁴S isotope pattern from three sulfur atoms). For research groups requiring unambiguous identity confirmation, these spectroscopic features provide a quality control checkpoint that a des-methylthio analog cannot satisfy.

Compound procurement Purity specification Quality control Research-grade chemicals

Recommended Application Scenarios for CAS 391867-35-9 Based on Quantified Differentiation Evidence


BTK Chemical Probe Development Requiring a Non-Ibrutinib Scaffold with Low-Nanomolar Biochemical Potency

For academic or industry kinase biology groups seeking a BTK inhibitor chemical probe built on a benzothiazole-benzothiophene scaffold (rather than the pyrazolo-pyrimidine scaffold of ibrutinib or the imidazo-pyrazine scaffold of acalabrutinib), CAS 391867-35-9 offers a structurally distinct chemotype with a reported biochemical BTK IC₅₀ of 1 nM [1]. This scaffold divergence is critical for target validation studies where orthogonal chemotypes are required to distinguish on-target pharmacology from compound-specific off-target effects. Users should verify BTK IC₅₀ and selectivity in their own assay systems before use, as the published 1 nM value comes from a single BindingDB entry linked to a patent rather than a peer-reviewed publication with full selectivity panel data. Recommended follow-up assays include counter-screening against Tec-family kinases (ITK, TEC, BMK, TXK) and EGFR to assess selectivity, as well as cellular BTK occupancy assays (e.g., pBTK Tyr223 inhibition in Ramos cells).

PDK1-Focused Anticancer Drug Discovery Leveraging a Dual BTK/PDK1 Annotated Compound

The annotation of CAS 391867-35-9 as a PDK1 inhibitor in the Therapeutic Target Database, coupled with its BTK activity, makes this compound relevant for oncology programs investigating metabolic kinase inhibition [2]. PDK1 is a key regulator of the pyruvate dehydrogenase complex and the Warburg effect in cancer cells, and its inhibition has been proposed as a strategy for targeting metabolic vulnerabilities in tumors [2]. The thiazole carboxamide scaffold is a recognized PDK1 inhibitor pharmacophore as disclosed in patent WO2012036974 [2]. Research groups working at the intersection of B-cell receptor signaling and tumor metabolism may find this compound's dual annotation profile useful as a starting point for structure-activity relationship campaigns, particularly given the synthetic tractability provided by the 2-methylthio group for analog generation.

Structure-Activity Relationship Campaigns Exploiting the 2-Methylthio Diversification Handle

For medicinal chemistry laboratories conducting systematic SAR around the benzothiazole C2 position, CAS 391867-35-9 provides a versatile starting material. The 2-methylthio group can be oxidized to sulfoxide or sulfone derivatives, or displaced with amine, alkoxy, or thiol nucleophiles to generate focused compound libraries . This synthetic utility is entirely absent in the des-methylthio analog (CAS 899732-68-4), making CAS 391867-35-9 the preferred procurement choice for SAR programs that require exploration of substituent effects at the benzothiazole 2-position while keeping the 5-nitrobenzo[b]thiophene-2-carboxamide pharmacophore constant . The resulting analogs can be screened for changes in BTK potency, PDK1 activity, solubility, and metabolic stability, enabling rapid multiparameter optimization from a single starting material .

Anticancer Screening Panels Requiring the 5-Nitrobenzo[b]thiophene Pharmacophore Present in CAS 391867-35-9

For oncology screening programs, the class-level SAR evidence demonstrates that the 5-nitrobenzo[b]thiophene moiety is a critical potency-driving pharmacophore: compound 6a (bearing this moiety) showed 6.3-fold greater potency against HT-29 cells and 63-fold greater potency against A549 cells compared to the phenyl analog 6c [3]. CAS 391867-35-9 retains this 5-nitrobenzo[b]thiophene core while adding the benzothiazole-methylthio substructure, offering a distinct vector for hydrogen bonding and hydrophobic contacts compared to the compound 6a series. Research groups conducting medium-throughput anticancer screening of heterocyclic carboxamide libraries should include CAS 391867-35-9 as a representative of the bis-sulfur heterocycle subclass, with benchmarking against sorafenib (HT-29 IC₅₀ = 14.01 µM, A549 IC₅₀ = 2.913 µM) [3] and other standard-of-care comparators to contextualize hit identification.

Quote Request

Request a Quote for N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.